

Spectroscopic Profile of 4-(Tert-Butoxy)Benzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-(Tert-Butoxy)Benzaldehyde

Cat. No.: B1266382

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-(Tert-Butoxy)Benzaldehyde** (CAS No: 57699-45-3), a key intermediate in organic synthesis.^{[1][2][3]} The following sections present tabulated quantitative data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for obtaining these spectra are also provided, followed by a logical workflow for spectroscopic analysis.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-(Tert-Butoxy)Benzaldehyde**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|---|
| 9.88 | s | 1H | Aldehyde (-CHO) |
| 7.82 | d | 2H | Aromatic (ortho to -CHO) |
| 7.10 | d | 2H | Aromatic (ortho to -O-tBu) |
| 1.35 | s | 9H | tert-Butyl (-C(CH ₃) ₃) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Frequency: 101 MHz

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--|
| 190.8 | Aldehyde Carbonyl (C=O) |
| 160.0 | Aromatic (C-O) |
| 131.9 | Aromatic (CH, ortho to -CHO) |
| 130.3 | Aromatic (C-CHO) |
| 118.8 | Aromatic (CH, ortho to -O-tBu) |
| 79.2 | Quaternary Carbon (-O-C(CH ₃) ₃) |
| 28.8 | tert-Butyl Methyls (-C(CH ₃) ₃) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|----------------|-------------------------------------|
| 2975 | Strong | C-H stretch (aliphatic, tert-butyl) |
| 2870 | Medium | C-H stretch (aldehyde) |
| 1695 | Strong | C=O stretch (aldehyde carbonyl) |
| 1600, 1575 | Strong, Medium | C=C stretch (aromatic ring) |
| 1245 | Strong | C-O stretch (aryl ether) |
| 1160 | Strong | C-O stretch (tert-butoxy) |
| 835 | Strong | C-H bend (p-disubstituted benzene) |

Mass Spectrometry (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|--|
| 178 | 30 | [M] ⁺ (Molecular Ion) |
| 163 | 100 | [M - CH ₃] ⁺ |
| 121 | 80 | [M - C(CH ₃) ₃] ⁺ |
| 93 | 40 | [C ₆ H ₅ O] ⁺ |
| 57 | 95 | [C(CH ₃) ₃] ⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: A sample of **4-(Tert-Butoxy)Benzaldehyde** (approximately 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: The solution is transferred to a 5 mm NMR tube.
- Data Acquisition: The NMR spectra are acquired on a 400 MHz spectrometer.
 - For ^1H NMR, 16-32 scans are typically acquired with a relaxation delay of 1 second.
 - For ^{13}C NMR, a proton-decoupled spectrum is obtained with 1024-2048 scans and a relaxation delay of 2 seconds.[\[4\]](#)
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H NMR and the residual solvent peak of CDCl_3 at 77.16 ppm for ^{13}C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: A small drop of neat **4-(Tert-Butoxy)Benzaldehyde** liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[\[5\]](#) Alternatively, for a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying a drop of the solution to a salt plate (KBr or NaCl), and allowing the solvent to evaporate.[\[6\]](#)[\[7\]](#)
- Background Spectrum: A background spectrum of the empty ATR crystal or clean salt plate is recorded.
- Sample Spectrum: The sample spectrum is then recorded.
- Data Acquisition: The spectrum is typically acquired over the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

- **Data Processing:** The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm^{-1}).

Mass Spectrometry (MS)

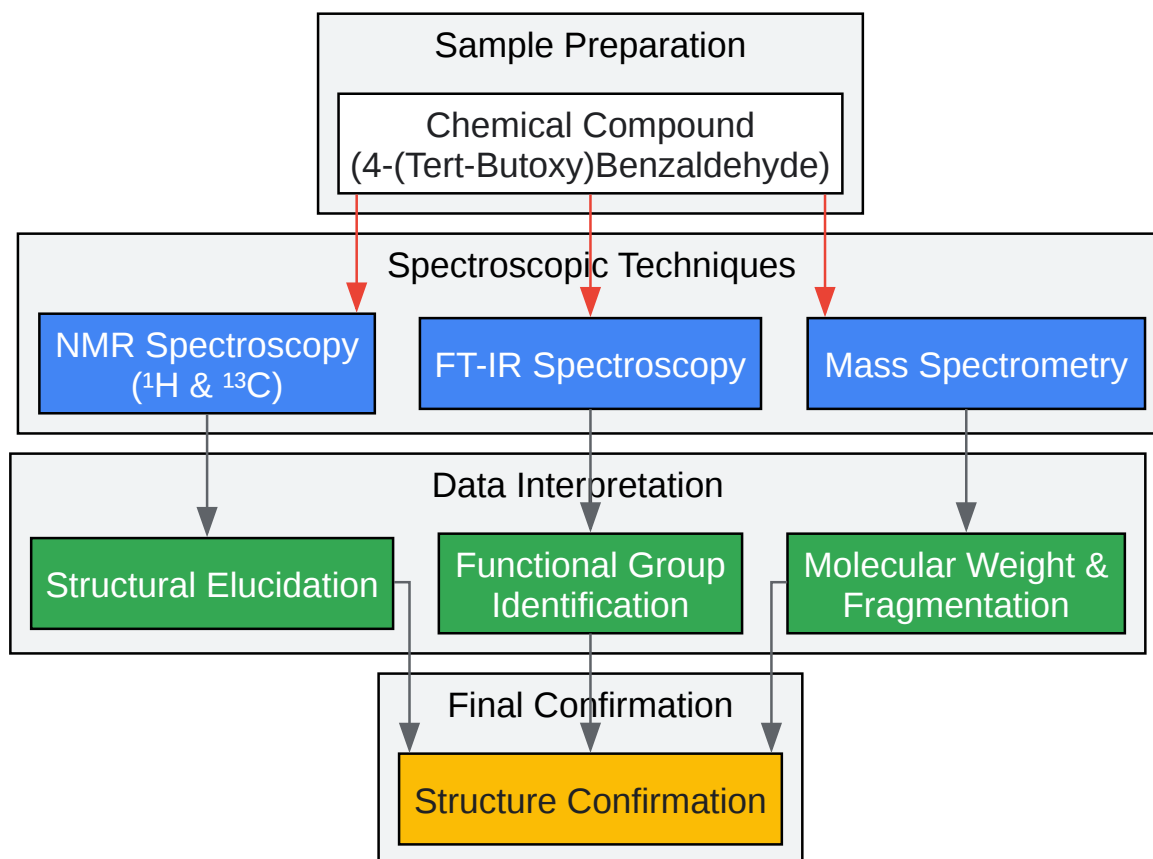
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- **Sample Introduction:** A dilute solution of **4-(Tert-Butoxy)Benzaldehyde** in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.
- **Ionization:** Electron Ionization (EI) is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to generate positively charged ions.^[8]
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The abundance of each ion is measured by a detector.
- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z . The molecular ion peak ($[M]^+$) provides the molecular weight of the compound.^[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

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